molecular formula C3H4N4O2 B1293837 2H-Tetrazol-2-acetic acid CAS No. 21743-64-6

2H-Tetrazol-2-acetic acid

Cat. No. B1293837
CAS RN: 21743-64-6
M. Wt: 128.09 g/mol
InChI Key: ZYHXBGMQUWRUBE-UHFFFAOYSA-N
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Description

2H-Tetrazol-2-acetic acid and its derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom, and an acetic acid moiety.

Synthesis Analysis

The synthesis of tetrazole acetic acid derivatives involves various methods. For instance, 2H-Azirine-2-carbonyl azides can be rearranged into derivatives of 2-(1H-tetrazol-1-yl)acetic acid through interactions with O- and S-nucleophiles, catalyzed by tertiary amines or hydrazoic acid . Another synthesis route starts with 5-amino tetrazole, which is obtained from hydrazine hydrate and cyanamide, followed by deamination to yield 1H-tetrazole, and finally, nucleophilic substitution with chloroacetic acid under basic conditions to produce 1H-tetrazole acetic acid .

Molecular Structure Analysis

The molecular structure of tetrazole acetic acid derivatives has been elucidated using various spectroscopic methods. X-ray diffraction studies have shown that (tetrazol-5-yl)acetic acid exists in the solid state as a 1H-tautomer and forms a two-dimensional network in the crystal through intermolecular hydrogen bonds . Infrared spectroscopy and DFT calculations have been used to analyze the vibrational modes of these compounds .

Chemical Reactions Analysis

Tetrazole acetic acid derivatives participate in a variety of chemical reactions. They can form coordination compounds with metal ions such as Nd(III) and Dy(III), resulting in structures that exhibit catalytic properties for polymerization reactions . The thermal decomposition and photochemistry of these compounds have also been studied, revealing that they can undergo decarboxylation in the presence of water and form various photoproducts upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole acetic acid derivatives are influenced by their molecular structure. The presence of both carboxylic and tetrazolyl groups in the same molecule makes them interesting for studies on isosterism . The coordination behavior of these compounds with metals leads to the formation of structures with different dimensionalities and coordination modes, which can affect their physical properties and reactivity . The thermal behavior of these compounds has been characterized using calorimetry and thermogravimetric analysis, providing insights into their stability and decomposition kinetics .

Scientific Research Applications

Synthesis Applications

  • Radiochemical Synthesis : Tetrazoles like [1-14 C]2-(1H-Tetrazol-5-yl)acetic acid are utilized as intermediates in the synthesis of biologically active molecules for metabolic profiling studies. This specific compound was prepared from K14 CN, demonstrating tetrazoles' role in radiochemical synthesis (Maxwell & Tran, 2017).

  • Ligand in Catalysis : Tetrazole derivatives, such as 1-(2-Iodophenyl)-1H-tetrazole, have been effectively used as ligands in catalytic processes like the Heck reaction, showcasing their utility in facilitating chemical transformations (Gupta, Song & Oh, 2004).

  • Multicomponent Reactions : Tetrazole derivatives are pivotal in medicinal chemistry and drug design, not only for their bioisosterism with carboxylic acid and amide moieties but also for their metabolic stability. They are used in multicomponent reactions (MCR) to create diverse and complex chemical structures, though MCR pathways to tetrazoles are still being explored (Neochoritis, Zhao & Dömling, 2019).

  • Synthesis of Superoxide Scavengers : A series of 5-aryl-2H-tetrazoles, including 5-aryl-2H-tetrazole-2-acetic acids, have been synthesized and tested for superoxide scavenging activity. These compounds display potential as superoxide scavengers in vitro (Maxwell, Wasdahl, Wolfson & Stenberg, 1984).

Chemical and Physical Properties

  • Copper-Catalyzed Reactions : Tetrazole-1-acetic acid serves as a superior ligand for copper-catalyzed N-arylation of imidazoles with aryl iodides, facilitating chemical reactions under mild conditions without the need for an inert atmosphere (Wu, Liu, Ma, Xie & Dai, 2013).

  • metals like neodymium, exhibiting diverse structural properties and luminescent properties. These compounds are of interest in solid-state chemistry and material science for their unique properties and potential applications (Zou, Zhu, Li, Li, Wu, Li, Yang, Zhang, Miao & Xie, 2014).
  • Tautomers and Conformers Study : Research on monomers of (tetrazol-5-yl)-acetic acid (TAA) has provided insights into the conformational and tautomeric compositions of these compounds, crucial for understanding their chemical behavior in various applications. These studies are significant in the field of computational chemistry and molecular modeling (Araujo-Andrade, Reva & Fausto, 2014).

  • Energetic Materials Development : Tetrazole derivatives, such as 5-(trinitromethyl)-2H-tetrazole, have been synthesized and characterized for their potential as highly energetic materials. These compounds are of particular interest in the field of materials science and engineering for applications that require high-energy materials (Haiges & Christe, 2013).

  • Catalysis in Organic Synthesis : Tetrazole-5-acetic acid has been used as an organocatalyst in the synthesis of various organic compounds, demonstrating its versatility and efficiency in facilitating chemical reactions under specific conditions (Mondal, Khan & Mitra, 2019).

Structural Analysis and Coordination Chemistry

  • Crystal Structure Characterization : The synthesis of 2-(1H-tetrazol-1-yl) acetic acid complexes with lanthanum salts has led to the characterization of their crystal structures, contributing to the field of coordination chemistry and crystallography (Ding, Zhang, Li, Fan & Hou, 2009).

  • Copper-Catalyzed Domino Reactions : The use of tetrazole-1-acetic acid in copper-catalyzed domino reactions for the synthesis of indoles showcases its role in enhancing chemical transformations, relevant in organic synthesis and catalysis (Liu, Li, Xie, Liu, Zhang & Dai, 2016).

  • Rearrangement in Organic Chemistry : The nucleophile-induced rearrangement of 2H-azirine-2-carbonyl azides into derivatives of 2-(1H-tetrazol-1-yl)acetic acid demonstrates the chemical versatility of tetrazole derivatives, important in synthetic organic chemistry (Efimenko, Tomashenko, Spiridonova, Novikov & Khlebnikov, 2021).

  • Flow Chemistry Applications : The safe and efficient use of hydrazoic acid in continuous flow reactors for the synthesis of tetrazole derivatives highlights the role of tetrazoles in modern synthetic methodologies, particularly in flow chemistry (Gutmann, Obermayer, Roduit, Roberge & Kappe, 2012).

  • Coordination Polymers and Luminescence : The formation of coordination polymers based on tetrazolecarboxylate ligands with metals such as lanthanum has been studied, showing interesting structural properties and luminescent behavior, relevant in materials science (Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang & Wei, 2016).

Safety And Hazards

2H-Tetrazol-2-acetic acid is for R&D use only. It is not for medicinal, household, or other use . It includes safety measures such as handling and storage, exposure controls/personal protection .

Future Directions

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The synthesis of new drugs is a traditional area that fosters the development of the chemistry of tetrazoles .

properties

IUPAC Name

2-(tetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-7-5-2-4-6-7/h2H,1H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHXBGMQUWRUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176138
Record name 2H-Tetrazol-2-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Tetrazol-2-acetic acid

CAS RN

21743-64-6
Record name 2H-Tetrazole-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21743-64-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Tetrazol-2-acetic acid
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Record name 2H-Tetrazol-2-acetic acid
Source EPA DSSTox
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Record name 2H-tetrazol-2-acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
EE Knaus, P Kumar - European journal of medicinal chemistry, 1993 - Elsevier
… The 5-[4-( 1,2-dihydropyridyl)]-2H-tetrazol-2-acetic acid esters &12 were synthesized using the procedure illustrated in scheme 1. Nucleophilic addition of Grignard reag.ents to the C-2 …
Number of citations: 10 www.sciencedirect.com
OH Ko, HR Kang, JC Yoo, GS Kim, SS Hong… - YAKHAK …, 1992 - koreascience.kr
7f-(5-Aryl-2H-tetrazol-2-yl) acetamidocephalosporanic acid (23-26) and 7ß-(5-Aryl-4-phenyl-4H-1, 2, 4-triazol-3-yl) thioacetamidocephalosporanic acid were synthesized by …
Number of citations: 10 koreascience.kr
RJ De Vita, AJ Frontier, WR Schoen… - Helvetica chimica …, 1997 - Wiley Online Library
The synthesis of a variety of potent macrocyclic growth hormone secretagogues, ie 5, 9, 12, and 20–22, based on the known lead structure L‐692,429 (1) is described. These …
Number of citations: 17 onlinelibrary.wiley.com

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